molecular formula C8H10O B7770329 2-Ethylphenol CAS No. 25429-37-2

2-Ethylphenol

Cat. No.: B7770329
CAS No.: 25429-37-2
M. Wt: 122.16 g/mol
InChI Key: IXQGCWUGDFDQMF-UHFFFAOYSA-N
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Description

Overview and Significance of 2-Ethylphenol (B104991)

This compound (o-ethylphenol) is an aromatic organic compound that holds a significant position in both industrial synthesis and scientific investigation. As one of three isomeric ethylphenols, this colorless to pale yellow liquid is characterized by a distinct phenolic odor. nih.govsolubilityofthings.com Its molecular structure, featuring an ethyl group attached to a phenol (B47542) ring, provides a unique combination of hydrophilic and hydrophobic properties, making it moderately soluble in water but highly soluble in organic solvents like ethanol (B145695) and ether. solubilityofthings.com

The primary significance of this compound lies in its role as a versatile chemical intermediate. It is a fundamental building block in the production of a wide array of more complex chemicals. chemimpex.com Key applications include its use in the synthesis of pharmaceuticals, agrochemicals, dyes, and phenolic resins. chemimpex.comwikipedia.orgconicet.gov.ar In the polymer industry, it serves as a precursor for antioxidants used to enhance the stability and longevity of plastics and rubbers. chemimpex.com Furthermore, its aromatic properties are leveraged in the fragrance and flavor industry. chemimpex.comguidechem.com

Beyond its industrial applications, this compound has been identified as a notable biomarker. It can be found in certain foods and beverages, such as arabica coffee, making it a potential indicator for consumption. guidechem.comhmdb.ca In the field of occupational health, it is recognized as a metabolite of ethylbenzene (B125841), and its presence in urine can be used to monitor exposure to industrial solvents. nih.govguidechem.com

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 90-00-6
Molecular Formula C₈H₁₀O
Molar Mass 122.167 g·mol⁻¹ wikipedia.org
Appearance Colorless to pale yellow liquid nih.govwikipedia.org
Odor Phenolic nih.gov
Melting Point -18 °C to -3.3 °C chemimpex.comwikipedia.org
Boiling Point 195-204.5 °C nih.govchemimpex.com
Density ~1.0146 g/cm³
Solubility Moderately soluble in water; soluble in organic solvents solubilityofthings.com

Historical Context of this compound Research

Research into this compound and its isomers gained traction as industrial chemistry advanced, particularly in the utilization of coal tar and petroleum feedstocks, which naturally contain phenolic compounds. rsc.org The primary industrial method developed for its synthesis is the alkylation of phenol with an ethylating agent, such as ethylene (B1197577) or ethanol, typically conducted in the presence of a catalyst like aluminum phenolate (B1203915). wikipedia.orgchemicalbook.com This process allows for the controlled addition of an ethyl group to the phenol ring.

Early documented uses identify it as a key starting material for photochemicals and in the manufacture of agricultural chemicals. nih.gov By the mid-1970s, research was being published on its biological effects, as evidenced by a 1975 study in the journal Pharmazie. guidechem.com Its occurrence as an impurity in the production of xylenols led to its incorporation into the manufacturing of commercial phenolic resins, a use that has persisted for decades. wikipedia.org The historical development of this compound is thus tied to the broader expansion of the chemical industry and the ongoing search for efficient synthesis routes for valuable aromatic intermediates.

Current Research Trajectories and Emerging Trends for this compound

Contemporary research on this compound is diverse, spanning green chemistry, biotechnology, and advanced materials. These studies highlight its continuing relevance and potential in new scientific frontiers.

A significant area of current research is the use of this compound as a model compound in the study of bio-oil upgrading. Bio-oils, derived from the pyrolysis of biomass, are rich in phenolic compounds and require hydrodeoxygenation (HDO) to be converted into stable transportation fuels. Researchers extensively use this compound to investigate the efficiency of various catalysts, such as sulfided molybdenum-based (MoS₂) and promoted catalysts like cobalt-molybdenum (CoMo) and nickel-molybdenum (B8610338) (NiMo), in removing oxygen atoms. capes.gov.brfrontiersin.orgresearchgate.net These studies are crucial for developing technologies to produce renewable fuels from biomass. The transformation of this compound over these catalysts typically proceeds via two main pathways: direct deoxygenation (DDO) or a hydrogenation (HYD) route, and understanding these mechanisms is key to optimizing biofuel production. capes.gov.brresearchgate.net

In the field of biotechnology and food science, research has focused on the role of microorganisms in producing ethylphenols. Studies have identified that certain bacteria, such as Lactobacillus plantarum, possess the enzymatic machinery to convert hydroxycinnamic acids (found in plant matter) first into vinylphenols and subsequently into ethylphenols. nih.gov This process is of particular interest in the beverage industry, as the presence of these volatile phenols can significantly impact the aroma and flavor profile of products like wine and beer. nih.gov Identifying the specific enzymes, such as vinylphenol reductase, opens pathways for controlling or enhancing specific flavor characteristics in fermented foods and beverages. nih.gov

Furthermore, innovative synthesis methods continue to be an active area of research. Recent studies have explored the selective synthesis of ethylphenol isomers using solid acid catalysts like zeolites (e.g., HZSM5 and HMCM22), aiming for higher yields of specific isomers like p-ethylphenol, which is a valuable monomer. conicet.gov.ar Other novel approaches include the reaction of phenol with calcium carbide, which has been shown to produce ethylphenols and other valuable chemicals like xanthenes. rsc.org

Finally, this compound continues to be a valuable precursor in medicinal chemistry. It is used as a reagent in the synthesis of novel compounds targeting diseases such as diabetes (free fatty acid receptor 1 agonists) and in the development of potential immunotherapeutics (Toll-like receptor 4 ligands). guidechem.comchemicalbook.com This demonstrates its enduring role as a scaffold for creating new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylphenol
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InChI

InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
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InChI Key

IXQGCWUGDFDQMF-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1O
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Molecular Formula

C8H10O
Record name ETHYLPHENOL
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DSSTOX Substance ID

DTXSID1022479
Record name 2-Ethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

Ethylphenol is a yellow liquid. Freezing point -18 °C. Flash point 172 °F., Liquid, Colorless liquid with an odor of phenol; [Merck Index] Yellow-brown liquid; [MSDSonline]
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Boiling Point

400.14 °F at 760 mmHg (NTP, 1992), 204.5 °C
Record name ETHYLPHENOL
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Flash Point

173 °F (NTP, 1992), 78 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; FREELY SOL IN ALCOHOL, FREELY SOL IN BENZENE, GLACIAL ACETIC ACID, SOL IN ALL PROP IN ETHER, SOL IN ACETONE, Water solubility = 5340 mg/l
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Density

1.037 (USCG, 1999) - Denser than water; will sink, 1.0146 @ 25 °C
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Vapor Pressure

1 mmHg at 115.2 °F ; 5 mmHg at 164.1 °F; 10 mmHg at 188.6 °F (NTP, 1992), 0.15 [mmHg], 0.153 mm Hg at 25 °C.
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Color/Form

METASTABLE & STABLE CRYSTAL FORM, COLORLESS LIQUID

CAS No.

90-00-6; 25429-37-2, 90-00-6, 25429-37-2
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Melting Point

-18 °F (NTP, 1992), 18 °C
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Advanced Synthetic Methodologies for 2 Ethylphenol

Catalytic Pathways for 2-Ethylphenol (B104991) Synthesis

A primary industrial method for producing this compound involves the ortho-alkylation of phenol (B47542) with ethylene (B1197577). guidechem.comnih.gov This reaction is typically carried out in high-pressure autoclaves at temperatures between 320 and 340°C and pressures of 20 MPa. guidechem.comnih.gov Aluminum phenolate (B1203915), used in catalytic amounts of 1-2%, serves as a highly selective catalyst for ortho-alkylation. guidechem.comnih.govchemcess.com The selectivity towards ortho-alkylation is attributed to the formation of a six-membered transition state involving the aluminum phenolate and the ethylene molecule. chemcess.com

When a phenol-to-ethylene molar ratio of approximately 1:2 is used, the yield of this compound, relative to the converted phenol, is about 32% after a six-hour reaction time. guidechem.comnih.gov This method can also be applied to other phenols and olefins, with reactivity varying depending on the specific reactants. chemcess.com

Table 1: Industrial Production of this compound via Ortho-Alkylation

ParameterValue
ReactantsPhenol, Ethylene
CatalystAluminum Phenolate (1-2%)
Temperature320-340 °C guidechem.comnih.gov
Pressure20 MPa guidechem.comnih.gov
Phenol:Ethylene Ratio~1:2 guidechem.comnih.gov
Yield (of this compound)~32% guidechem.comnih.gov
Reaction Time6 hours guidechem.comnih.gov

The gas-phase alkylation of phenol with ethanol (B145695) over zeolite catalysts represents a promising alternative for the synthesis of ethylphenols. conicet.gov.arconicet.gov.ar Studies utilizing HZSM-5 and HMCM-22 zeolites at 523 K have shown that the primary products are ortho-, meta-, and para-ethylphenol (C-alkylation), as well as ethyl phenyl ether (O-alkylation). conicet.gov.arconicet.gov.ar

The formation of this compound (o-ethylphenol) is more predominant on HZSM-5 at lower temperatures (573 K), but at higher temperatures, the product mixture shifts to favor p- and m-isomers. conicet.gov.ar Catalyst deactivation due to coke formation is a challenge for both zeolites, with phenol being the primary contributor to this deactivation. conicet.gov.arconicet.gov.ar

Table 2: Comparison of Zeolite Catalysts in Phenol Ethylation

CatalystTemperature (K)Selectivity to p-ethylphenol (%)Selectivity to o-ethylphenol (%)Reference
HMCM-2252351.4- conicet.gov.arconicet.gov.ar
HZSM-552314.2- conicet.gov.arconicet.gov.ar
HZSM-5573-Predominant conicet.gov.ar

Iron-based catalysts, particularly magnetite (Fe3O4), have demonstrated high selectivity for the ortho-ethylation of phenol. conicet.gov.ar Research has shown that Fe3O4 catalysts can achieve a very high selectivity to this compound, in the range of 97–99%, with a phenol conversion of 86% at a temperature of 653 K. conicet.gov.ar This high ortho-selectivity makes iron catalysts particularly attractive for the targeted synthesis of this compound. The catalytic performance of these materials is linked to their specific surface properties and the reaction conditions employed.

The hydrodeoxygenation (HDO) of this compound over molybdenum disulfide (MoS2)-based catalysts can proceed through different pathways. researchgate.netcapes.gov.br One of the primary routes is the hydrogenation (HYD) pathway. researchgate.netcapes.gov.br In this mechanism, the aromatic ring of the this compound molecule is first hydrogenated, followed by a dehydration reaction. researchgate.netcapes.gov.br This sequence of reactions leads to the formation of alkene intermediates, such as 1-ethylcyclohexene (B74122) and 3-ethylcyclohexene, which are subsequently hydrogenated to produce ethylcyclohexane. researchgate.netcapes.gov.br

The selectivity of the HDO process towards the HYD pathway can be influenced by the catalyst composition. For instance, the addition of nickel as a promoter to MoS2 catalysts has been shown to predominantly promote the HYD pathway. researchgate.netcapes.gov.br The active sites for this reaction are believed to be located at the edges of the MoS2 structure. frontiersin.org

Sulfided cobalt-molybdenum (CoMo) catalysts supported on alumina (B75360) (Al2O3) are widely used in the hydrodeoxygenation (HDO) of phenolic compounds, including this compound. researchgate.netamazonaws.comresearchgate.net The HDO of this compound on these catalysts proceeds via two main competing pathways: the direct deoxygenation (DDO) route, which involves the direct cleavage of the Csp2–O bond to form ethylbenzene (B125841), and the hydrogenation (HYD) route, as described previously. researchgate.netresearchgate.net

Table 3: Activity and Selectivity of Sulfided Catalysts in this compound HDO

CatalystDeoxygenation Rate (relative)DDO/HYD Selectivity RatioReference
Mo/Al2O310.30 researchgate.net
CoMo/Al2O32.91.04 researchgate.net
NiMo/Al2O3-Lower than CoMo/Al2O3 researchgate.net

In the hydrodeoxygenation (HDO) of lignin-derived oxygenates, which include phenolic compounds like this compound, vacancies on the catalyst surface play a crucial role. sci-hub.seresearchgate.netnih.govresearchgate.net For metal sulfide (B99878) catalysts such as MoS2, sulfur vacancies are considered the active sites for the HDO reaction. sci-hub.seresearchgate.net These vacancies act as Lewis acid sites, promoting the adsorption of the oxygen-containing substrate through its oxygen atom (η1 mode), which facilitates the cleavage of the C-O bond. sci-hub.se The number of sulfur vacancies can be increased by adding promoters like cobalt or nickel, which weaken the metal-sulfur bond and promote sulfur elimination, thereby enhancing both the activity and selectivity of the catalyst. sci-hub.se

Similarly, for metal oxide catalysts, oxygen vacancies are proposed to be the active sites for the direct deoxygenation (DDO) pathway. sci-hub.se These vacancies activate the C-O bond and contribute to improved selectivity towards arenes. sci-hub.se The engineering of these vacancies, through methods like surface activation and synergistic modification, is a key strategy for designing more efficient HDO catalysts. researchgate.netnih.gov

Hydrodeoxygenation (HDO) of Phenolic Compounds with Sulfided CoMo/Al2O3 Catalysts

Novel Synthetic Approaches for this compound and its Derivatives

The quest for more sustainable and efficient chemical production has driven research into new synthetic pathways for valuable compounds like this compound. These innovative methods often leverage alternative energy sources, novel catalytic systems, and a deeper understanding of reaction mechanisms to overcome the limitations of traditional syntheses.

A significant area of research focuses on the reductive cleavage of the robust aryl C-O bond in phenolic compounds, which is a key transformation in the valorization of lignin-derived molecules. researchgate.netmdpi.com Lignin, a complex polymer rich in aromatic units, is a major component of lignocellulosic biomass and represents a vast, renewable feedstock for the production of aromatic chemicals. mdpi.comwhiterose.ac.uk The hydrodeoxygenation (HDO) of lignin-derived phenols is a primary process for removing oxygen-containing functional groups to produce valuable chemicals and biofuels. rsc.orgresearchgate.net

One notable method involves the use of lithium aluminum hydride (LiAlH₄) combined with potassium tert-butoxide (KOtBu) to achieve the reductive cleavage of C-O bonds in phenolic compounds, yielding arenes. researchgate.netresearchgate.net This approach has been successfully applied to the reduction of this compound. researchgate.netresearchgate.net The reaction mechanism is thought to involve the formation of an Al-coordinated phenoxy derivative, which is then reduced. researchgate.net

Catalytic hydrodeoxygenation (HDO) offers another powerful strategy. Various catalysts, including transition metals like palladium (Pd) and ruthenium (Ru) supported on materials such as alumina-titania composites or carbon nanotubes, have shown high efficacy. rsc.orgx-mol.netmdpi.com For instance, a Pd/Al₂O₃-TiO₂ catalyst has demonstrated excellent performance in the hydrogenation of various lignin-derived phenolics, including o-ethylphenol, under mild conditions. mdpi.com The reaction network for HDO can be complex, often involving initial hydrogenation of the aromatic ring followed by deoxygenation steps. mdpi.comrsc.orgresearchgate.net The choice of catalyst and reaction conditions plays a crucial role in determining the product selectivity. x-mol.netrsc.org

Table 1: Catalytic Systems for Reductive Cleavage of Phenolic Compounds

Catalyst SystemSubstrate(s)Key Findings
LiAlH₄ / KOtBuPhenolic compounds, including this compoundAchieves reductive cleavage of aryl C-O bonds to produce arenes. researchgate.netresearchgate.net
Pd/Al₂O₃-TiO₂Lignin-derived phenolics (e.g., o-ethylphenol)High conversion rates under mild temperature and pressure. mdpi.com
Ru/CNTLignin-derived phenolsEffective for hydrodeoxygenation to alkanes in a biphasic system. rsc.org
Co@NC (ZIF-67 derived)4-ethylphenol (B45693)High conversion to cyclohexanols and ethylcyclohexane. x-mol.net

Electrosynthesis in Divided Cells for Organic Compound Production

Electrosynthesis has emerged as a powerful and sustainable alternative to conventional redox reactions in organic synthesis. oaepublish.com By using electricity as the "reagent," it can minimize the use of hazardous and wasteful chemical oxidants or reductants. The use of a divided cell, which separates the anodic and cathodic compartments with a membrane, is particularly advantageous for many organic transformations. oaepublish.com This setup allows for better control over the reaction, preventing undesired side reactions and improving product selectivity. oaepublish.com

While direct electrosynthesis of this compound is not extensively documented in the provided results, the principles of divided cell electrosynthesis are broadly applicable to the production of various organic compounds, including phenols and their derivatives. oaepublish.comresearchgate.net For example, divided cells have been used in the cross-coupling of deactivated aromatic compounds and the Pd-catalyzed C(sp²)–H acetoxylation of ketoxime ethers. oaepublish.com The choice of electrode materials, membrane type, and operating conditions are critical factors that influence the efficiency and selectivity of the electrosynthetic process. oaepublish.comacs.org For instance, the electrochemical oxidation of hydroquinones in alcohol media using a divided cell with platinum or carbon anodes has been shown to produce alkoxy-substituted phenols with good yields. researchgate.net

The application of electrosynthesis aligns with green chemistry principles by often operating at ambient temperature and pressure, reducing energy consumption and improving safety. oaepublish.comacs.org

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. acs.orgscribd.com Several of these principles are highly relevant to the synthesis of this compound and its derivatives.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. acs.org The HDO reactions discussed previously are prime examples, employing catalysts like Pd/Al₂O₃-TiO₂ and Ru/CNT to facilitate the transformation. rsc.orgmdpi.com

Use of Renewable Feedstocks: Lignin is a renewable and abundant biomass resource. mdpi.comwhiterose.ac.uk Developing methods to convert lignin-derived compounds into valuable chemicals like this compound is a key aspect of building a sustainable chemical industry. mdpi.comrsc.org

Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. acs.orgscribd.comresearchgate.net Research into HDO has explored various solvent systems, including biphasic water/n-dodecane systems, which can facilitate catalyst recovery and product separation. rsc.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. acs.orgd-nb.info While many HDO processes require elevated temperatures and pressures, the development of more active catalysts aims to lower these energy demands. mdpi.com Electrosynthesis often proceeds under mild conditions, further contributing to energy efficiency. oaepublish.com

One example of a greener synthetic approach is the use of dialkyl carbonates for the allylation of phenols, which serves as an alternative to the traditional Williamson Ether Synthesis that uses hazardous alkyl halides. d-nb.info

Derivatization and Functionalization Strategies

The functionalization of this compound and other alkylphenols is crucial for producing a wide range of value-added chemicals for the pharmaceutical and material science industries. nih.gov Strategies often focus on selectively modifying the hydroxyl group or the aromatic ring.

A common derivatization is etherification of the phenolic hydroxyl group. For instance, 4-(2-hydroxyethyl)phenol can be protected before performing reactions on the primary alcohol. ntnu.no The synthesis of betaxolol (B1666914) precursors involves the reaction of a substituted phenol with epichlorohydrin. ntnu.no Another approach is the allylation of phenols using diallyl carbonate, which is considered a greener alternative to using alkyl halides. d-nb.info

Functionalization of the aromatic ring can be achieved through various reactions. For example, Friedel-Crafts alkylation can introduce additional alkyl groups. A dual Brønsted/Lewis acid catalytic system using FeCl₃/HCl has been shown to effectively alkylate phenols, including this compound, with tertiary alcohols. rsc.org

Furthermore, selective oxidation of the ethyl group's C-H bonds presents a sophisticated functionalization pathway. Cytochrome P450 monooxygenases, for example, have demonstrated the ability to selectively hydroxylate alkylphenols with high regio- and stereoselectivity, which is significant for producing valuable pharmaceutical intermediates. nih.gov

Table 2: Derivatization Reactions of Ethylphenols

Reaction TypeReagents/CatalystProduct Type
EtherificationEpichlorohydrinChloro-alkoxy-propanol derivatives ntnu.no
AllylationDiallyl carbonateAllyl ethers d-nb.info
Friedel-Crafts Alkylationtert-Butanol, FeCl₃/HClDi-alkylated phenols rsc.org
Selective OxidationCytochrome P450 MonooxygenaseHydroxylated ethylphenol derivatives nih.gov

Spectroscopic and Advanced Characterization of 2 Ethylphenol

Advanced NMR Spectroscopy of 2-Ethylphenol (B104991)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy of this compound provides information on the number, environment, and coupling of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the ethyl group protons, and the hydroxyl proton. chemicalbook.com In a typical ¹H NMR spectrum, the ethyl group presents as a triplet from the methyl (CH₃) protons and a quartet from the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The aromatic protons appear as a complex multiplet, and the hydroxyl proton gives a singlet that can vary in chemical shift depending on the solvent and concentration. chemicalbook.com

Table 1: ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
Variable Singlet 1H -OH
6.7-7.2 Multiplet 4H Aromatic (Ar-H)
2.65 Quartet 2H -CH₂-
1.25 Triplet 3H -CH₃

Note: Chemical shifts can vary slightly based on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. spectrabase.com The spectrum for this compound shows distinct signals for each of the eight carbon atoms in unique electronic environments. spectrabase.com The carbon attached to the hydroxyl group appears at a characteristic downfield shift, while the carbons of the ethyl group are found in the upfield region of the spectrum.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
153.5 C-OH
130.0 C-CH₂CH₃
128.5 Aromatic CH
127.0 Aromatic CH
121.0 Aromatic CH
115.5 Aromatic CH
23.0 -CH₂-
14.0 -CH₃

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary with the solvent.

1H NMR Spectral Analysis

Infrared (IR) Spectroscopic Investigations of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. nist.gov

Fourier Transform Infrared (FTIR) spectroscopy using the NEAT (or thin film) technique involves analyzing the pure liquid sample directly. The FTIR spectrum of this compound prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net Other significant peaks include C-H stretching vibrations of the aromatic ring and the ethyl group, as well as C=C stretching vibrations within the aromatic ring. researchgate.net A comparison of the FTIR spectra of 2-ethyl phenol (B47542) and 2-n-butyl phenol reveals differences in the C-H stretching region (3150-2980 cm⁻¹), highlighting the influence of the alkyl side chain on the spectral features. researchgate.net

Table 3: Key FTIR (NEAT) Absorptions for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3550-3200 (broad) O-H stretch Phenolic -OH
3100-3000 C-H stretch (sp² hybridized) Aromatic C-H
2970-2850 C-H stretch (sp³ hybridized) Ethyl C-H
1600-1450 C=C stretch Aromatic Ring

Attenuated Total Reflectance (ATR) is a sampling technique that allows for the analysis of samples in their solid or liquid state with minimal preparation. drawellanalytical.com The ATR-IR spectrum of this compound is generally similar to that obtained by the NEAT technique, showing the characteristic absorptions for the hydroxyl, aromatic, and alkyl moieties. nih.gov This method is particularly useful for obtaining high-quality spectra of viscous liquids or solids. The principle involves placing the sample in direct contact with an ATR crystal; the IR beam is then directed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. drawellanalytical.com

FTIR Spectroscopy (NEAT technique)

Mass Spectrometric (MS) Characterization of this compound

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. chemicalbook.com It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its identification.

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion (M⁺) peak at m/z 122, corresponding to its molecular weight. chemicalbook.comnist.gov The fragmentation pattern is a key feature for structural confirmation. A major fragment ion is observed at m/z 107, which results from the loss of a methyl group (CH₃) via benzylic cleavage, a characteristic fragmentation for ethyl-substituted aromatic compounds. Other significant fragments can be seen at m/z 77 and 79, corresponding to the phenyl cation and subsequent rearrangements. nih.gov

Table 4: Major Mass Spectrometry Peaks for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
122 48.0 [M]⁺ (Molecular Ion)
107 100.0 [M-CH₃]⁺
79 11.9 [C₆H₇]⁺
77 19.8 [C₆H₅]⁺

Source: Data compiled from various mass spectral databases. nih.govchemicalbook.com

GC/MS Analysis in Environmental and Biological Samples

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a cornerstone technique for the analysis of this compound in diverse samples. In environmental analysis, GC/MS is employed to detect and quantify this compound in matrices such as hazardous waste and ambient air. For instance, a method for analyzing hazardous waste samples utilized GC/MS, which was followed by Fourier-transform infrared techniques for comprehensive characterization. nih.gov Similarly, a rapid gas-liquid solid chromatographic method has been developed for determining trace amounts of various phenols, including this compound, at parts-per-billion levels in the air near industrial sites and in urban environments. nih.gov Pyrolysis-GC/MS is another powerful tool for characterizing organic matter in environmental samples, capable of analyzing non-volatile macromolecules by breaking them into smaller, volatile fragments that can be separated and identified. csic.es

In the realm of biological monitoring, GC/MS is instrumental in quantifying this compound in human urine, where it serves as a biomarker for exposure to industrial solvents like toluene (B28343) and ethylbenzene (B125841). researchgate.netresearchgate.net A sensitive and specific GC/MS method allows for the determination of urinary phenols after enzymatic hydrolysis to cleave conjugates, followed by liquid-liquid extraction and derivatization to enhance volatility. researchgate.net For example, a method involving derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been successfully applied for the routine analysis of cresols and ethylphenols in human biomonitoring. researchgate.net This approach achieves low detection limits, making it suitable for assessing occupational and environmental exposure. researchgate.net

Table 1: GC/MS Methods for this compound Analysis

Matrix Sample Preparation Derivatization Agent Detection Limit Application Reference
UrineEnzymatic hydrolysis, liquid-liquid extractionBSTFA10 µg/LBiomonitoring of industrial solvent exposure researchgate.net
AirTenax-GC precolumnNone specifiedppb levelsAmbient and urban air quality monitoring nih.gov
Hazardous WasteAppropriate extractionNone specifiedNot specifiedWaste characterization nih.gov
BloodProtein precipitation, liquid-liquid extraction, silylationBSTFA + 1% TCMS2.0-3.9 µg/L (for related phenols)Biomonitoring oup.com

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, is a powerful tool for identifying metabolites of various compounds, a principle that applies to this compound. Techniques like Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) enable the precise measurement of mass, which aids in determining the elemental composition of metabolites. metabolomexchange.orgresearchgate.net In typical metabolite identification studies, compounds are incubated with liver microsomes or hepatocytes to generate metabolites. researchgate.net The resulting samples are then analyzed by HRMS, where the high-resolution full-scan and MS/MS data provide detailed structural information. researchgate.net For instance, a Thermo Scientific Q Exactive mass spectrometer can be set to a resolution of 140,000 for full MS scans, allowing for high-accuracy mass measurements. metabolomexchange.org This capability is crucial for distinguishing between compounds with very similar masses, a common challenge in metabolomics.

UV-Visible Spectroscopy of this compound

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV/Visible spectrum of this compound has been documented and is available in spectral databases like the NIST WebBook. nist.gov One study on the light absorption of phenols reported the ultraviolet absorption spectrum of this compound. science-softcon.de This technique is often used in conjunction with chromatography for detection purposes. For example, an HPLC method for analyzing this compound can utilize a UV-Vis detector set at a specific wavelength to monitor the eluting compound. sielc.com

Table 2: UV-Visible Spectral Data for this compound

Source Key Findings
NIST WebBook nist.gov Provides access to the UV/Visible spectrum of this compound.
Dearden & Forbes (1959) science-softcon.de Published research on the ultraviolet absorption spectra of various phenols, including this compound.

Chromatographic Methods for this compound Analysis

A variety of chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Gas chromatography is widely used for the analysis of volatile compounds like this compound. nih.gov It is particularly effective for separating isomeric alkylphenols. nih.gov GC methods, often using open-tubular, capillary columns, can be employed with or without derivatization. epa.gov For underivatized phenols, a flame ionization detector (FID) is common. epa.gov However, derivatization with agents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) can improve chromatographic properties and detection sensitivity. epa.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC-FID is a solvent-free method used for extracting and determining this compound in samples like red wine. researchgate.net GC combined with olfactometric detection (GC-O) can be used to identify odor-active compounds, which is relevant as this compound can contribute to the aroma of certain products. mdpi.com

Table 3: Gas Chromatography Methods for Phenol Analysis

Method Detector Application Key Features Reference
EPA Method 8041AFID or ECD (with derivatization)Analysis of phenols in solid wasteDescribes single-column and dual-column approaches epa.gov
GC-MSMass SpectrometerQuantification of urinary phenolsSensitive method for biomonitoring researchgate.net
HS-SPME-GCFIDDetermination in red wineSolvent-free extraction researchgate.net
GC-OHuman AssessorCharacterization of odorous compoundsDetects aroma-active components mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. A common approach involves reverse-phase chromatography using a C18 column. sielc.comejgm.co.uk Method development often focuses on optimizing the mobile phase composition to achieve good separation of target analytes. scribd.com For this compound, a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid, can provide effective separation. sielc.com The use of a core-shell column in HPLC can offer performance comparable to UHPLC systems but on standard HPLC instruments, allowing for rapid analysis. conicet.gov.ar HPLC methods can be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness. ejgm.co.uk

Table 4: HPLC Method Parameters for Phenolic Compounds

Column Mobile Phase Detector Application Reference
Newcrom R1Acetonitrile, Water, Phosphoric AcidUV-VisGeneral analysis of this compound sielc.com
RP-Thermo C18Water, Methanol, Acetonitrile (84:1:15 v/v/v)PDADetermination of substances in liquid form ejgm.co.uk
Kinetex C18 (Core-shell)Water (0.1% Formic Acid), Acetonitrile (gradient)MWDRapid determination of polyphenols conicet.gov.ar

For the detection of trace levels of this compound and related compounds, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique offers high sensitivity and selectivity. nih.govresearchgate.net UPLC-MS/MS methods are particularly useful for analyzing complex matrices like tea, where they can detect monomers of alkylphenol ethoxylates at very low concentrations. mdpi.com The method typically involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by UPLC separation and MS/MS detection. mdpi.com The high resolving power of UPLC combined with the specificity of MS/MS allows for the reliable quantification of analytes at µg/kg or even ng/L levels. nih.govmdpi.com

Table 5: UPLC-MS/MS Method for Trace Analysis of Related Phenolic Compounds

Technique Sample Matrix Analytes Limits of Quantification (LOQs) Reference
SPE-UPLC-MS/MSTeaAlkylphenol Ethoxylates0.024–6.27 µg/kg mdpi.com
UPLC-MS/MSTap and Bottled WaterPer- and Polyfluoroalkyl Substances0.01–3 ng/L nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Thermal Analysis Techniques

Thermal analysis techniques are crucial in determining the thermal stability and phase behavior of this compound. These methods measure the physical and chemical properties of the material as a function of temperature. The primary techniques used for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Research into the thermolytic reactions of this compound provides insights into its decomposition pathways. drugfuture.com Studies on the decomposition and oxidation of aqueous solutions of this compound have also been conducted to understand its behavior under various conditions. drugfuture.com

While a specific decomposition temperature is not definitively determined in some safety data sheets, the compound is noted to be stable and combustible. cpachem.comlookforchem.comchemicalbook.com It is also incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. lookforchem.comchemicalbook.com Thermal decomposition is generally avoided if the compound is used according to specifications. cpachem.com Thermal decomposition products of this compound have been identified in the emissions from powder paints when subjected to high temperatures. nih.gov

The thermal properties of this compound have been evaluated, providing key data points for its thermal behavior. nist.gov Differential Scanning Calorimetry (DSC) is a key method for determining temperatures and enthalpies of phase transitions. ul.pt

Below is a table summarizing the key thermal properties of this compound found in the literature.

Table 1: Thermal Properties of this compound

Property Value Source(s)
Melting Point -3.3 °C (269.8 K) wikipedia.org
-18 °C lookforchem.comchemicalbook.comchemimpex.comstenutz.eu
-3.4 °C (stable form) drugfuture.com
~ -28 °C (metastable form) drugfuture.com
Boiling Point 195-197 °C lookforchem.comchemicalbook.comchemimpex.com
197 °C
204.52 °C drugfuture.com
207 °C stenutz.eu
218-219 °C
Flash Point 78 °C cpachem.com
78 °C (closed cup)
Critical Temperature 430 °C stenutz.eu
Decomposition Temperature Not Determined cpachem.com

List of Compounds Mentioned:

this compound

Ethylene (B1197577)

Ethanol (B145695)

Aluminium phenolate (B1203915)

Environmental Occurrence, Fate, and Transport of 2 Ethylphenol

Natural Occurrence of 2-Ethylphenol (B104991) in Ecosystems

This compound is not solely a product of industrial synthesis; it is also found in the natural world, produced by both plants and microorganisms. wikipedia.org

The compound this compound has been identified as a natural product in several plant species. chemicalbook.compharmacompass.comchemicalbook.com Notably, it is found in Saussurea involucrata, a perennial herb, and Cichorium endivia, commonly known as endive. chemicalbook.compharmacompass.comchemicalbook.comnih.govsfdchinachem.comwikidata.org The presence of this compound in these plants contributes to their unique chemical profiles. Additionally, ortho- and para-ethylphenol have been extracted from the wood of oak trees. guidechem.com

Microorganisms play a significant role in the generation of this compound, particularly in the context of fermented foods and beverages. guidechem.com During the fermentation of products like wine and beer, certain yeasts and bacteria can produce volatile phenolic compounds, including this compound. guidechem.comnih.govwikipedia.orgresearchgate.net

In winemaking, yeasts of the Brettanomyces and Dekkera genera are known to produce ethylphenols, which can impart "Brett character" described as horsy or barnyard-like aromas. researchgate.net While often considered a spoilage characteristic in wine, the presence of these compounds is sometimes desirable in certain types of beer. researchgate.net Lactic acid bacteria, such as Lactobacillus plantarum, are also capable of producing ethylphenols from precursor compounds like vinylphenols. asm.orgnih.govnih.gov

The concentration of this compound in alcoholic beverages can vary. For instance, in sherry, this compound has been detected at a concentration of 0.05 mg/l. nih.gov In some wines, like Corbières, the concentration of this compound can range from 0.001 to 0.1 mg/l. nih.gov

Table 1: Occurrence of this compound in Various Fermented Products

Fermented ProductProducing Microorganism(s)Concentration Range (where available)Reference(s)
WineBrettanomyces/Dekkera yeasts, Lactic acid bacteria (Lactobacillus plantarum)0.001 - 0.1 mg/l (in Corbières wine) nih.gov, asm.org, researchgate.net
BeerBrettanomyces yeastsNot specified wikipedia.org
SherryNot specified0.05 mg/l nih.gov
Pixian doubanjiangYeastsNot specified mdpi.com

Presence in Plants (e.g., Saussurea involucrata, Cichorium endivia)

Anthropogenic Sources and Release Mechanisms of this compound

Human activities, particularly industrial processes, are significant contributors to the release of this compound into the environment.

The production and use of this compound as a starting material for photochemicals can lead to its release into the environment through various waste streams. nih.govguidechem.com Another major anthropogenic source is coal gasification. nih.govguidechem.com Wastewaters from coal gasification plants have been found to contain this compound. oup.compjoes.comoup.com For example, this compound has been detected in groundwater near a former coal gasification and oil gasification plant. nih.gov It has also been found in groundwater at a coal tar distillation and wood-treatment facility. nih.gov

The manufacturing of various chemicals can result in the release of this compound. It has been detected in industrial wastewater from petroleum refining and electronics manufacturing. nih.gov Furthermore, thermal decomposition of products like amine-cured epoxy powder paint can release this compound. guidechem.com The compound is produced industrially through the ortho-alkylation of phenol (B47542) with ethylene (B1197577) or ethanol (B145695) in the presence of a catalyst like aluminum phenolate (B1203915). wikipedia.org

Table 2: Anthropogenic Sources and Environmental Detections of this compound

SourceEnvironmental MatrixConcentration (where available)Reference(s)
Coal GasificationGroundwater0.1 and 0.15 mg/l nih.gov
Coal Tar DistillationGroundwater0.44 mg/l nih.gov
Creosote WorksGroundwater0.07-0.33 mg/l nih.gov
Petroleum RefiningIndustrial WastewaterDetected nih.gov
Electronics ManufacturingIndustrial WastewaterDetected nih.gov

Industrial Production and Waste Streams (e.g., photochemicals, coal gasification)

Environmental Compartmentalization and Distribution of this compound

Once released into the environment, the distribution of this compound across different environmental compartments—air, water, and soil—is governed by its physicochemical properties.

Based on its measured vapor pressure, this compound is expected to exist mainly in the vapor phase if released to the atmosphere. nih.gov In the atmosphere, it is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 9 hours. nih.govguidechem.com

For the aquatic environment, the Henry's Law constant of this compound suggests that it will volatilize from water surfaces. nih.gov The estimated volatilization half-life from a model river is approximately 9 days, and from a model lake, it is about 68 days. nih.gov

In soil, the estimated soil adsorption coefficient (Koc) value suggests that this compound will have low to moderate mobility. guidechem.com While volatilization from moist and dry soil surfaces is possible, it is not considered a major fate process for this compound. nih.govguidechem.com

Atmospheric Fate and Hydroxyl Radical Reactions

In the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its measured vapor pressure of 0.153 mm Hg at 25°C. guidechem.com The primary degradation pathway for vapor-phase this compound is through reactions with photochemically produced hydroxyl radicals (•OH). guidechem.com These radicals are highly reactive and are known as the "detergent of the atmosphere" because they are responsible for oxidizing most chemicals in the troposphere. harvard.edu

The rate constant for the reaction between vapor-phase this compound and hydroxyl radicals is estimated to be 4.2 x 10⁻¹¹ cm³/molecule-sec at 25°C. guidechem.com Based on this reaction rate and a typical atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals/cm³, the estimated atmospheric half-life of this compound is approximately 9 hours. guidechem.com This relatively short half-life suggests that this compound is not likely to persist for long periods in the atmosphere or be transported over long distances.

Aquatic Fate (Volatilization Half-Life in Lakes and Rivers)

The fate of this compound in aquatic environments is influenced by several factors, including its tendency to volatilize from the water surface. This process is governed by the compound's Henry's Law constant, which is estimated to be 4.6 x 10⁻⁶ atm-m³/mole. guidechem.com This value indicates that volatilization from water surfaces is an expected and significant fate process. guidechem.com

The rate of volatilization is modeled to estimate the compound's persistence in different types of water bodies. The volatilization half-life is the time it takes for half of the chemical to escape from the water into the air. For this compound, these half-lives are estimated using standard models for a model river and a model lake, which have different characteristics (depth, flow rate, wind speed). guidechem.comnih.gov

Interactive Data Table: Volatilization Half-Life of this compound

Water Body Type Model Parameters Estimated Half-Life
Model River 1 m deep, 1 m/sec flow, 3 m/sec wind ~9 days guidechem.com
Model Lake 1 m deep, 0.05 m/sec flow, 0.5 m/sec wind ~68 days guidechem.comnih.gov

These estimates suggest that this compound will be removed from rivers more rapidly than from lakes due to the higher flow rate and turbulence typically associated with river systems. guidechem.com

Terrestrial Fate (Soil Mobility and Adsorption)

When this compound is released into a terrestrial environment, its movement and persistence are largely determined by its interaction with soil particles. The key parameter for this is the soil organic carbon-water (B12546825) partition coefficient (Koc), which measures how strongly a chemical adsorbs to the organic matter in soil. chemsafetypro.com A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests the chemical will move more freely through the soil, potentially leaching into groundwater. chemsafetypro.comchemsafetypro.com

For this compound, the Koc value is estimated to be approximately 530. guidechem.comnih.gov This estimation is derived from its measured log octanol-water partition coefficient (log Kow) of 2.47 and a regression-derived equation. guidechem.com

According to established soil mobility classification schemes, a Koc value of 530 places this compound in the "low to moderate mobility" category. guidechem.comnih.govchemsafetypro.com This implies that while some movement through the soil profile is possible, a significant portion of the compound is expected to be adsorbed to soil particles, limiting its potential to contaminate groundwater. guidechem.com Volatilization from moist or dry soil surfaces is considered a possible but not major fate process for this compound. guidechem.comnih.gov

Interactive Data Table: Soil Mobility of this compound

Parameter Estimated Value Soil Mobility Classification Implication
Koc 530 guidechem.comnih.gov Low to Moderate guidechem.comchemsafetypro.com Limited leaching potential; tends to adsorb to soil.

Environmental Degradation Pathways of this compound

Biodegradation Mechanisms in Microbial Ecosystems

Biodegradation is a critical pathway for the removal of this compound from the environment. This process is carried out by microorganisms, such as bacteria and fungi, which can break down the compound. researchgate.netnih.gov The degradation of phenolic compounds like this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. guidechem.comresearchgate.net

Under aerobic conditions, the typical pathway for phenol degradation begins with the enzyme phenol hydroxylase, which converts the phenol into catechol. researchgate.netfrontiersin.org From there, the aromatic ring is cleaved by other enzymes, such as catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, initiating either the ortho- or meta-cleavage pathway, respectively. frontiersin.org Studies have shown that some bacterial strains can utilize both pathways simultaneously. frontiersin.org For instance, a Pseudomonas strain was found to have an oxygen uptake rate of 31 nmol/min/mg of protein when grown with this compound, indicating its ability to metabolize the compound. nih.gov

Under anaerobic conditions, the degradation process is more complex and often involves syntrophic relationships between different types of microbes. d-nb.info In methanogenic environments, phenol degradation is often initiated by carboxylation. researchgate.netd-nb.info Limited data from studies using anaerobic digesters inoculated with groundwater containing this compound showed that 23-42% of the compound was biodegraded over an eight-week period. nih.gov

Photodegradation Processes

Photodegradation, or photolysis, is a process where a chemical is broken down by light, particularly ultraviolet (UV) radiation from the sun. scielo.br For phenolic compounds in aqueous environments, this can occur through direct photolysis (absorption of light by the compound itself) or indirect photolysis, which is often mediated by other substances like titanium dioxide (TiO₂) or the presence of hydroxyl radicals (•OH) generated by other photochemical reactions. scielo.brresearchgate.netresearchgate.net

Studies on similar phenolic compounds have shown that photodegradation is often initiated by an attack from highly oxidizing radicals, leading to the cleavage of the phenyl moieties and eventual mineralization into CO₂. nih.gov For example, the photocatalytic degradation of 4-ethylphenol (B45693), a structural isomer, has been studied, revealing complex pathways that can include the formation of intermediates like 2-chloro-4-ethylphenol (B7810190) in saline conditions. acs.orgresearchgate.net The efficiency of photodegradation can be influenced by factors such as pH and the presence of catalysts. scielo.brresearchgate.net While direct data on the photodegradation rates of this compound is limited, the behavior of similar phenols suggests it is a viable, though potentially complex, environmental degradation pathway. nih.gov

Modeling Environmental Fate and Transport of this compound

To predict how a chemical will behave when released into the environment, scientists use computer-based models. morressier.com A widely used tool for this purpose is the EPI (Estimation Programs Interface) Suite™, developed by the U.S. Environmental Protection Agency (EPA) and Syracuse Research Corp. chemsafetypro.comepa.gov This suite contains various programs that estimate the physical and chemical properties and environmental fate of organic chemicals. chemsafetypro.com

One of the key modules within EPI Suite™ is the Level III Fugacity Model. morressier.comcanada.ca This steady-state model predicts the partitioning of a chemical among different environmental compartments—air, water, soil, and sediment. morressier.comepa.gov It uses the chemical's properties, such as vapor pressure, water solubility, and degradation rates, as inputs to calculate where the chemical is likely to accumulate. morressier.com

For this compound, these models use estimated values for its properties to predict its distribution. For example, the model uses the Henry's Law constant to estimate volatilization from water (as seen in section 4.3.2) and the Koc value to predict soil adsorption (section 4.3.3). guidechem.comnih.gov The atmospheric half-life due to reaction with hydroxyl radicals (section 4.3.1) is also a critical input. guidechem.com Collectively, these model outputs provide a comprehensive picture of this compound's likely behavior, suggesting it will be relatively non-persistent in the atmosphere, moderately mobile in soil, and will primarily partition to water and soil upon release, where it will be subject to biodegradation and other degradation processes. guidechem.commorressier.com

Biological Interactions and Metabolic Pathways of 2 Ethylphenol

Microbial Metabolism and Biotransformation of 2-Ethylphenol (B104991)

This compound is subject to metabolic transformation by a variety of microorganisms, playing a role in different ecosystems and serving as a substrate in bioremediation processes.

Role in Microbial Ecosystems and Bioreactors

Microorganisms capable of degrading phenolic compounds are crucial in bioreactors designed for treating aromatic wastewater. d-nb.info Mixed microbial cultures have been shown to aerobically metabolize this compound, among other alkylphenols, using it as a sole carbon and energy source. researchgate.net In such systems, the microbial community adapts to the presence of phenolic compounds, which can be inhibitory, and selectively enriches for species capable of their degradation. d-nb.info For instance, a mixed culture demonstrated high tolerance to phenol (B47542) and could also degrade this compound, although the latter was found to be more toxic than phenol and cresols. researchgate.net

In the context of food and beverage production, certain lactic acid bacteria, such as Lactobacillus plantarum, are known to produce ethylphenols. nih.gov This production is a result of the metabolism of hydroxycinnamic acids, which are naturally present in plant-based materials. nih.gov The formation of ethylphenols by these bacteria can be considered a spoilage characteristic in fermented beverages like wine and cider, contributing to undesirable off-flavors. nih.gov The anaerobic degradation of p-ethylphenol has been extensively studied in the denitrifying bacterium "Aromatoleum aromaticum" strain EbN1. nih.govasm.orgresearchgate.netresearchgate.netnih.gov This bacterium utilizes p-ethylphenol under anoxic conditions, highlighting the role of such microbes in the anaerobic breakdown of aromatic compounds in the environment. nih.govasm.org

Enzymatic Degradation by Microorganisms

The microbial degradation of ethylphenols involves specific enzymatic pathways. In "Aromatoleum aromaticum" strain EbN1, the anaerobic degradation of p-ethylphenol is proposed to occur via a pathway separate from that of ethylbenzene (B125841), despite their structural similarities. nih.gov This pathway involves several key enzymatic steps. researchgate.netresearchgate.netnih.gov

The proposed anaerobic degradation pathway of p-ethylphenol in "A. aromaticum" EbN1 is as follows:

Hydroxylation: p-Ethylphenol is first oxidized to 1-(4-hydroxyphenyl)-ethanol by a p-ethylphenol methylenehydroxylase. researchgate.net

Dehydrogenation: The resulting alcohol is then dehydrogenated to p-hydroxyacetophenone by an alcohol dehydrogenase. asm.orgresearchgate.net

Carboxylation: p-Hydroxyacetophenone undergoes carboxylation. asm.orgresearchgate.net

Thiolytic Cleavage: This is followed by CoA activation and thiolytic cleavage to yield p-hydroxybenzoyl-CoA, which then enters the central benzoyl-CoA pathway. nih.govasm.org

A number of enzymes involved in this pathway have been identified, including a heme c-containing p-ethylphenol-hydroxylase, both (R)- and (S)-specific alcohol dehydrogenases, and a novel biotin-dependent carboxylase. nih.gov

In Lactobacillus plantarum, the formation of ethylphenols from hydroxycinnamic acids involves a two-step process:

Decarboxylation: A phenolic acid decarboxylase (PDC) converts hydroxycinnamic acids (like p-coumaric acid) into their vinyl derivatives (e.g., 4-vinylphenol). nih.gov

Reduction: A vinylphenol reductase (VprA) then reduces the vinylphenols to the corresponding ethylphenols. nih.gov

The table below summarizes some of the key enzymes involved in the microbial metabolism of ethylphenol and its precursors.

EnzymeMicroorganismReaction CatalyzedPathway
p-Ethylphenol Methylenehydroxylase (PehCF/PchCF)"Aromatoleum aromaticum" EbN1Hydroxylation of p-ethylphenol to 1-(4-hydroxyphenyl)-ethanolAnaerobic degradation of p-ethylphenol researchgate.netresearchgate.net
Alcohol Dehydrogenase (ChnA/ebA309)"Aromatoleum aromaticum" EbN1Dehydrogenation of 1-(4-hydroxyphenyl)-ethanol to p-hydroxyacetophenoneAnaerobic degradation of p-ethylphenol researchgate.net
p-Hydroxyacetophenone Carboxylase (XccABC)"Aromatoleum aromaticum" EbN1Carboxylation of p-hydroxyacetophenoneAnaerobic degradation of p-ethylphenol researchgate.net
Vinylphenol Reductase (VprA)Lactobacillus plantarumReduction of vinylphenols to ethylphenolsHydroxycinnamic acid metabolism nih.gov
Phenolic Acid Decarboxylase (PDC)Lactobacillus plantarumDecarboxylation of hydroxycinnamic acids to vinylphenolsHydroxycinnamic acid metabolism nih.gov

Mammalian Metabolism and Biotransformation of this compound

In Vivo Metabolic Pathways

In mammals, this compound can be a metabolite of ethylbenzene exposure. nih.gov Studies on individuals occupationally exposed to a mixture of xylenes (B1142099) and ethylbenzene showed that a small percentage (approximately 1.1-1.4%) of the retained ethylbenzene was metabolized to this compound and excreted in the urine. nih.gov

The primary metabolic pathway for ethylphenols in mammals involves oxidation. Microsomal studies using liver and lung tissues from mice, rats, and humans have demonstrated that this compound is further metabolized through hydroxylation of the aromatic ring. europa.euoup.com This process, mediated by cytochrome P450 enzymes, leads to the formation of dihydroxyethylbenzenes. oup.com Specifically, this compound is oxidized to ethylhydroquinone (EHQ). europa.euoup.com

Identification of this compound Metabolites

The main identified metabolite of this compound in mammalian systems is ethylhydroquinone (EHQ), also known as 2,5-dihydroxyethylbenzene. oup.com In vitro studies with liver and lung microsomes have quantified the conversion of this compound to EHQ. europa.euoup.com

The conversion rates vary between species and tissues. For instance, mouse liver microsomes were found to be more active in metabolizing ethylbenzene and its derivatives compared to rat or human liver microsomes. europa.euoup.com In incubations with liver microsomes from mice, humans, and rats, the molar conversion of this compound to EHQ ranged from 6% to 9%. europa.euoup.com Lung microsomes showed a wider range of conversion, with mouse lung microsomes exhibiting the highest activity (approximately 18%), significantly greater than that of rat (around 6%) and human (around 0.1%) lung microsomes. europa.euoup.com

The table below presents the comparative microsomal metabolism of this compound to ethylhydroquinone (EHQ) across different species and tissues.

SpeciesTissueMetaboliteMolar Conversion (%)
MouseLiver MicrosomesEthylhydroquinone (EHQ)8.9 europa.euoup.com
HumanLiver MicrosomesEthylhydroquinone (EHQ)7.1 europa.euoup.com
RatLiver MicrosomesEthylhydroquinone (EHQ)6.4 europa.euoup.com
MouseLung MicrosomesEthylhydroquinone (EHQ)17.7 europa.eu
RatLung MicrosomesEthylhydroquinone (EHQ)5.8 europa.eu
HumanLung MicrosomesEthylhydroquinone (EHQ)0.1 europa.eu

Biochemical Pathways and Enzymatic Reactions Involving this compound

The biotransformation of this compound is driven by specific enzymatic reactions. In mammals, the oxidation of this compound to ethylhydroquinone is a key reaction catalyzed by cytochrome P450 (CYP) monooxygenases. oup.com These enzymes are central to the metabolism of a wide range of xenobiotics. The formation of ring-oxidized metabolites is a recognized pathway for aromatic compounds like ethylbenzene and its phenolic derivatives. oup.com

In microbial systems, a more diverse range of enzymatic reactions has been characterized. The anaerobic degradation pathway in "Aromatoleum aromaticum" involves hydroxylation, dehydrogenation, and carboxylation reactions, catalyzed by specific enzymes like p-ethylphenol methylenehydroxylase and p-hydroxyacetophenone carboxylase. researchgate.netnih.govresearchgate.net

Furthermore, enzymes like laccases have been investigated for their ability to degrade ethylphenols. Laccases are multi-copper oxidases that can oxidize a broad range of phenolic and non-phenolic compounds. Research has focused on developing laccase enzymes to selectively degrade 4-ethylphenol (B45693) and 4-ethylguaiacol, which are responsible for off-flavors in wine. avf.org While this research primarily targets the 4-isomer, it highlights a class of enzymes with the potential for ethylphenol degradation. avf.org

Structure Activity/property Relationship Qsar/qspr Studies of 2 Ethylphenol

Application of QSAR Methodologies for 2-Ethylphenol (B104991) Analogues

QSAR methodologies have been applied to understand and predict the biological activities of this compound and related phenolic compounds. These studies often focus on toxicological endpoints.

The toxicity of phenolic compounds, including this compound, to the ciliate protozoan Tetrahymena pyriformis is a commonly studied endpoint in aquatic toxicology. QSAR models have been developed to predict the 50% growth inhibitory concentration (IGC50) of phenols. These models often reveal that the toxicity is dependent on properties like hydrophobicity (log P) and the acidity (pKa) of the phenols. jst.go.jp For instance, the toxicity of a series of 23 phenol (B47542) derivatives, including this compound, to Tetrahymena pyriformis was modeled using various descriptors. scispace.com

In one study, the toxicity of this compound was reported with a pIC50 value of 0.176. scispace.com This value, representing the negative logarithm of the molar concentration causing 50% inhibition of growth, is used to build and validate QSAR models. Such models are crucial for predicting the environmental risk of phenolic compounds. researchgate.netinsilico.eunih.gov

Toxicity Data for Selected Phenol Derivatives against Tetrahymena pyriformis

CompoundpIC50Reference
Phenol-0.431 scispace.com
This compound0.176 scispace.com
3-Ethylphenol (B1664133)0.229 scispace.com
2,3-Dimethylphenol0.122 scispace.com
2,4-Dimethylphenol0.128 scispace.com

The development of robust QSAR models relies on the selection of appropriate molecular descriptors that capture the structural features responsible for biological activity. nih.gov For phenolic compounds, descriptors related to hydrophobicity, electronic properties, and steric factors are often employed. ut.ac.ir

Extended Topochemical Atom (ETA) indices have been used to develop QSAR models for the toxicity of phenols to Tetrahymena pyriformis. biochempress.com These indices provide insights into the specific contributions of functionality, branching, and shape to the biological activity. biochempress.com Another approach involves using a combination of logP and Molconn-Z descriptors to build predictive models for the aquatic toxicity of a large set of phenols. ut.ac.ir

Machine learning algorithms, such as random forests and support vector machines, are increasingly used to build more complex and accurate predictive models from large datasets of chemical structures and biological activities. nih.gov These methods can identify non-linear relationships between molecular descriptors and toxicity, improving the predictive power of the models.

Prediction of Biological Activity (e.g., Toxicity to Tetrahymena pyriformis)

Application of QSPR Methodologies for this compound

QSPR studies aim to predict the physicochemical properties of compounds from their molecular structure. These properties are essential for understanding the environmental fate and transport of chemicals like this compound.

Structural descriptors are used to build mathematical models that can predict various physicochemical properties. For instance, a QSPR model was developed to predict the boiling points of phenolic compounds using a four-descriptor model derived from genetic algorithm-based variable selection. dergipark.org.tr Such models can be valuable for estimating properties of unsynthesized or untested compounds. utoronto.ca

Similarly, QSPR models have been developed to predict properties like water solubility, vapor pressure, and adsorption coefficients of aromatic compounds. utoronto.cafoodb.caresearchgate.net For example, 3D-QSPR models have been used to understand the adsorption of aromatic compounds onto carbon nanotubes, which is relevant for environmental remediation applications. researchgate.net

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Water Solubility9.71 g/L foodb.ca
logP2.45 foodb.ca
pKa (Strongest Acidic)10.31 foodb.ca
Polar Surface Area20.23 Ų foodb.ca

Computational Chemistry Approaches in QSAR/QSPR for this compound

Computational chemistry methods, particularly Density Functional Theory (DFT), play a crucial role in QSAR and QSPR studies by providing accurate calculations of molecular descriptors related to electronic structure and reactivity.

DFT calculations are used to optimize the geometry of molecules and compute various quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the electron-donating and electron-accepting abilities of a molecule, respectively. rjpn.org These descriptors are often correlated with the reactivity and toxicity of compounds. researchgate.net

For instance, DFT studies have been employed to investigate the reaction mechanisms of phenolic compounds. ifpenergiesnouvelles.fr A theoretical study on the reaction of the ethylbenzene-OH adduct with O2 and NO2 using DFT revealed that ethyl-phenol is a major product, providing insights into the atmospheric chemistry of related compounds. mdpi.com In the context of QSAR, DFT-calculated descriptors have been used to develop models for the toxicity of phenol derivatives. scispace.com Studies have shown that parameters like chemical hardness and electrophilicity index, derived from DFT calculations, can explain the relative stability and reactivity of phenolic compounds. rjpn.org

Topological Indices and Molecular Graph Descriptors

In QSAR and QSPR studies, the structure of a chemical compound like this compound is represented numerically through molecular descriptors. lew.ro Among the most powerful and widely used descriptors are topological indices, which are numerical values derived from the molecular graph of a compound. biochempress.com A molecular graph represents the atoms as vertices and the covalent bonds as edges, capturing information about the molecule's size, shape, branching, and atom connectivity. lew.ro

Topological indices are mathematical invariants of these graphs and serve as quantitative descriptors of the molecule's topology. biochempress.com Despite their simplicity, they can encode a significant amount of chemical information, including structural aspects like the environment of atoms, bond types, cyclicity, and the presence of heteroatoms. biochempress.com These indices are a crucial alternative to physicochemical parameters in QSAR/QSPR models. biochempress.com

Various topological indices have been employed in studies involving phenolic compounds. These include:

Connectivity Indices: These indices, such as the valence-weighted connectivity index (mχv), are calculated from the molecular graph and describe the degree of branching or connectivity within the molecule. urv.cat

Szeged Indices: Derived from the Szeged matrix, these indices are based on the distances between vertices in the molecular graph. lew.ro

Extended Topochemical Atom (ETA) Indices: These descriptors have been used to model the properties of substituted phenols, including this compound. biochempress.com

Information Indices: These are calculated based on the information content of the molecular structure. nih.gov

GETAWAY Descriptors: These are geometrical descriptors that capture information about the 3D structure of the molecule. nih.gov

The table below provides a summary of common topological descriptor types and the structural information they encode.

Descriptor TypeInformation Encoded
Connectivity Indices Molecular branching, size, and cyclicity.
Shape Indices Molecular shape and size.
Information Indices Information content of the molecular graph, complexity.
Topological Charge Indices Electronic distribution and charge transfer between atoms.
GETAWAY Descriptors Three-dimensional molecular geometry and atomic positions.

These descriptors serve as the independent variables in regression models to predict the properties of compounds like this compound. lew.roigi-global.com

Correlation of Molecular Structure with Biological/Chemical Properties

The molecular structure of this compound, as quantified by topological descriptors, has been successfully correlated with several of its biological and chemical properties.

Correlation with Biodegradability: A significant QSAR study focused on predicting the biodegradability of 26 alkylphenols, including this compound, using topological indices. igi-global.com The study aimed to model the Biochemical Oxygen Demand (BOD5) and Chemical Oxygen Demand (COD), which are key indicators of water quality and the biodegradability of pollutants. igi-global.com Using a multilinear regression analysis with three topological descriptors, the model demonstrated a strong correlation between the molecular structure and these properties. igi-global.com The results for this compound from this study are detailed below.

PropertyExperimental Value (log(1/unit))Calculated Value (log(1/unit))
log(1/BOD5) 0.7470.733
log(1/COD) 0.3710.370
Data sourced from a QSAR study on alkylphenol biodegradability. igi-global.com

This demonstrates that topological models can effectively predict the environmental fate of this compound based on its molecular structure. igi-global.com

Correlation with Biological Activity (Toxicity): The toxicity of substituted phenols has been shown to correlate with their molecular structure. biochempress.com General findings from QSAR studies indicate that for phenols, toxicity tends to increase with greater molecular bulk, increased branching, and the presence of electronegative atoms in substituent groups. biochempress.com

More specific research has investigated the cytotoxicity of 51 substituted phenols, including this compound, in a murine leukemia cell line (L1210). chemsrc.com This comprehensive study focused on the induction of apoptosis (programmed cell death) mediated by caspases. chemsrc.com By determining the concentration of each compound required to induce 50% of the caspase activity (I50), researchers established a quantitative link between the molecular structure of the phenols and their ability to trigger cellular apoptosis. Such studies are fundamental in toxicology and drug design, highlighting how modifications to the phenol structure, such as the position of the ethyl group in this compound, can influence biological outcomes. guidechem.com

Correlation with Physicochemical Properties: The arrangement of atoms in isomers influences their physicochemical properties, which can be captured by QSAR/QSPR models. researchgate.net For instance, the partition coefficients of ethylphenol isomers have been studied, revealing that this compound has a larger partition coefficient than its 3-ethylphenol and 4-ethylphenol (B45693) isomers. researchgate.net The partition coefficient (often expressed as LogP) is a measure of a compound's lipophilicity, and this difference indicates that the ortho-position of the ethyl group in this compound results in higher lipophilicity compared to the meta- and para-positions. researchgate.net This relationship is critical for predicting how the compound will behave in biological systems and environmental media.

Advanced Applications and Research Directions for 2 Ethylphenol

Role of 2-Ethylphenol (B104991) in Pharmaceutical Synthesis

This compound serves as a crucial intermediate and building block in the synthesis of various pharmaceutical agents. chemimpex.comchemicalbull.com Its unique chemical structure allows for its incorporation into complex molecules, leading to the development of new therapeutic agents. chemimpex.com

A significant area of research involves the use of this compound as a reagent in the synthesis of phenoxyacetic acid derivatives. guidechem.comchemicalbook.com These derivatives are being investigated as novel agonists for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, which is a promising target for the treatment of type 2 diabetes. guidechem.comchemicalbook.comnih.gov The agonism of FFAR1 by these synthesized compounds can potentially stimulate insulin (B600854) secretion in a glucose-dependent manner, offering a new therapeutic strategy for managing diabetes. nih.govunife.it

This compound is also utilized in the preparation of aminoquinazolines, which act as ligands for Toll-Like Receptor 4 (TLR4). guidechem.comchemicalbook.com TLR4 is a key component of the innate immune system, and its modulation can have significant effects on immune responses. nih.govresearchgate.net The development of ligands for TLR4, such as those derived from this compound, holds potential for the creation of novel immunotherapeutics that could be used to treat a variety of conditions, including infectious diseases and certain types of cancer. guidechem.comchemicalbook.comresearchgate.net

Research has explored the use of this compound derivatives in the synthesis of precursors for Betaxolol (B1666914). tubitak.gov.trmdpi.comgoogle.comntnu.nonih.gov Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. The synthesis pathways often involve multiple steps, with derivatives of this compound playing a role in constructing the core structure of the final active pharmaceutical ingredient. tubitak.gov.trmdpi.comgoogle.comntnu.nonih.gov

Ligands for Toll-Like Receptor 4 (Potential Immunotherapeutics)

This compound in Agrochemical and Biocide Development

The applications of this compound extend into the agrochemical sector, where it is used as an intermediate in the synthesis of pesticides. chemimpex.comcymitquimica.com Its derivatives are incorporated into formulations for biocides, contributing to effective pest control in agriculture and supporting crop health. chemimpex.com Research in this area focuses on creating more efficient and targeted agrochemicals. myskinrecipes.com For instance, some disinfecting agents contain a combination of biocidal phenols, which may include this compound derivatives, to enhance their efficacy. google.com The biocidal properties of phenolic compounds are well-known, and this compound provides a structural backbone for the development of new active ingredients. researchgate.netgoogle.comlu.se

This compound in Materials Science and Polymer Chemistry

In the field of materials science, this compound is noted as an impurity in xylenols, which are used in the production of commercial phenolic resins. wikipedia.orgwikipedia.org Phenolic resins are a class of thermosetting polymers with wide applications due to their heat resistance, dimensional stability, and electrical insulating properties. While often present as an impurity, the presence of this compound can influence the polymerization process and the final properties of the resin. wikipedia.orgiafss.org Understanding the role of such impurities is crucial for controlling the quality and performance of these important industrial polymers.

Production of Antioxidants and Varnish Industry Applications

This compound serves as a crucial intermediate in the chemical industry, particularly in the synthesis of antioxidants and its application within the varnish sector. Its structural isomer, p-ethylphenol, is utilized in the production of 4-vinylphenol, which is a precursor for various antioxidants employed in the manufacturing of rubbers and polymers. researchgate.netresearchgate.net The ethylphenol isomers, often found in xylenol fractions, are used in the varnish industry. While specific details on the direct use of this compound in large-scale antioxidant production are less common than for its para-isomer, its role as a chemical intermediate is well-established. chemimpex.com The antioxidant properties of phenolic compounds, in general, make them valuable for preventing oxidative degradation in materials like plastics and rubber. chemimpex.com Information from the HPV Challenge Program indicates that ethylphenols are used as intermediates in manufacturing a variety of industrial products, including resins, flame retardants, antioxidants, and insulating varnishes. epa.gov

This compound in Biofuel and Sustainable Energy Research

The pursuit of renewable energy sources has highlighted the importance of lignin, a complex polymer found in lignocellulosic biomass, as a potential source for biofuels and valuable chemicals. researchgate.netbiofueljournal.com this compound is a key model compound in research focused on upgrading lignin-derived bio-oils.

Hydrodeoxygenation (HDO) is a critical process for removing oxygen from lignin-derived compounds to produce stable, high-energy-density hydrocarbon fuels. researchgate.netresearchgate.net this compound is frequently used as a model compound to study the HDO process over various catalysts. researchgate.net

Research on sulfided molybdenum-based catalysts (Mo/Al2O3), both unpromoted and promoted with cobalt (Co) or nickel (Ni), has elucidated the reaction pathways for this compound transformation. researchgate.net The process generally follows three main routes:

HYD Pathway: Involves the initial hydrogenation of the aromatic ring to form ethylcyclohexanol, followed by dehydration to yield ethylcyclohexene isomers, and subsequent hydrogenation to produce ethylcyclohexane. researchgate.net

DDO Pathway: Consists of the direct cleavage of the Csp2–O bond to form ethylbenzene (B125841). researchgate.net

ACI Pathway: Involves disproportionation and isomerization reactions that lead to other oxygenated products like phenol (B47542) and diethylphenols. researchgate.net

Studies have shown that cobalt-promoted catalysts (CoMo/Al2O3) facilitate both hydrogenation and direct hydrogenolysis, while nickel-promoted catalysts (NiMo/Al2O3) predominantly favor the hydrogenation of the aromatic ring. researchgate.net Transition metal sulfides (TMS) are considered ideal catalysts for this upgrading process due to their high HDO activity and sulfur tolerance. researchgate.net

Table 1: Reaction Pathways in the Hydrodeoxygenation (HDO) of this compound

PathwayDescriptionKey Intermediates/Products
HYD Prehydrogenation of the aromatic ring followed by dehydration and further hydrogenation.Ethylcyclohexanol, Ethylcyclohexene, Ethylcyclohexane
DDO Direct cleavage of the Csp2–O bond.Ethylbenzene
ACI Disproportionation and isomerization reactions.Phenol, Diethylphenols

Data sourced from research on sulfided Mo-based catalysts. researchgate.net

Engine knock is a major constraint in improving the thermal efficiency of spark-ignition engines. High-octane fuels, or fuels with anti-knock additives, are essential for preventing premature ignition. Substituted phenols, including this compound, have been investigated for their potential as anti-knock additives in gasoline. rsc.orgrsc.org

A kinetic modeling study evaluated the anti-knock tendency of several substituted phenols by performing engine-like simulations. rsc.org The study ranked the additives based on their predicted impact on the Research Octane Number (RON). The key mechanism for the anti-knock effect involves the consumption of reactive radicals by the phenol, which transforms into a more stable conjugated ketone. rsc.org This process involves a two-step pathway: hydrogen abstraction from the additive followed by disproportionation, resulting in the net consumption of two radicals. rsc.org

The ranking for the anti-knock tendency of the studied phenols was as follows: 2,4-xylenol > p-cresol (B1678582) = o-cresol (B1677501) > m-cresol (B1676322) = this compound > guaiacol. rsc.org

This ranking indicates that while this compound does exhibit some anti-knock properties, it is less effective than methyl-substituted phenols like xylenol and the cresol (B1669610) isomers under the simulated conditions. rsc.org

Table 2: Anti-Knock Tendency of Substituted Phenol Additives

AdditiveRelative Anti-Knock Tendency
2,4-xylenolHighest
p-cresolHigh
o-cresolHigh
m-cresolModerate
This compound Moderate
GuaiacolLowest

Based on engine-like simulations. rsc.org

Hydrodeoxygenation of Lignin-Derived Oxygenates

Theoretical and Computational Investigations of this compound Reactivity

Computational chemistry provides powerful tools to investigate the intricate reaction mechanisms and reactivity of molecules like this compound at a quantum level.

The activation of otherwise inert Carbon-Hydrogen (C-H) bonds is a significant goal in synthetic chemistry, enabling the direct functionalization of organic molecules. Research has shown that iridium complexes can activate C-H bonds in various substrates. nih.gov One study reported that the reaction of an iridium compound, specifically a tris(pyrazolyl)borate iridium complex (TpMe2Ir), with this compound results in C-H bond activation. researchgate.net This reaction is analogous to the reaction with phenetole, suggesting a predictable pattern of reactivity for this class of iridium complexes with substituted phenols. researchgate.net While palladium catalysis has also been explored for the para-selective C-H functionalization of protected this compound, the specific use of iridium highlights a distinct avenue for catalytic C-H bond activation. rhhz.net

This compound can be formed in the atmosphere through the oxidation of ethylbenzene, a common volatile organic compound. Understanding its subsequent reactions with atmospheric radicals is crucial for modeling air quality and the formation of secondary organic aerosols (SOA). mdpi.comresearchgate.net

Theoretical studies using density functional theory have investigated the reaction of the 2-ethyl-hydroxycyclohexadienyl radical (EB-Ortho), the most stable adduct from the reaction of hydroxyl radical (OH) with ethylbenzene. mdpi.comresearchgate.net This adduct is a direct precursor to this compound. The research shows that the reaction of EB-Ortho with molecular oxygen (O2) predominantly leads to the formation of this compound through a hydrogen abstraction mechanism. mdpi.comresearchgate.net

The subsequent reactions of the EB-Ortho adduct are critical:

With O2: The major product is this compound. The total calculated rate constant for the reaction of the EB-Ortho adduct with O2 is 9.57 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. mdpi.comresearchgate.net

With NO2: The reaction with nitrogen dioxide (NO2) is much faster, with a rate constant of 1.78 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. The predominant product in this case is nitro-ethylbenzene, formed via NO2 addition to the radical adduct. mdpi.comresearchgate.net

These computational findings provide a theoretical basis for understanding the atmospheric fate of ethylbenzene and the formation and subsequent reactions of this compound, contributing to the knowledge of SOA formation mechanisms. mdpi.com

Table 3: Calculated Rate Constants for Reactions of the Ethylbenzene-OH Adduct

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Major Product
O₂ 9.57 × 10⁻¹⁶This compound
NO₂ 1.78 × 10⁻¹¹Nitro-ethylbenzene

Data from density functional theory calculations. mdpi.comresearchgate.net

Iridium Activation of C-H Bonds

Remediation and Mitigation Strategies for this compound Contamination

The presence of this compound in the environment, primarily due to industrial effluents from petroleum refining, coal gasification, and chemical synthesis, necessitates effective remediation strategies. nih.gov Research has focused on both biological and chemical methods to degrade this compound into less harmful substances.

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental contaminants. Limited data suggests that this compound is susceptible to biodegradation under both aerobic and anaerobic conditions. guidechem.comnih.gov

Aerobic Bioremediation:

Under aerobic conditions, mixed microbial cultures have demonstrated the ability to metabolize this compound as a sole source of carbon and energy. researchgate.net In one study, a mixed culture successfully degraded this compound, although it was found to be more toxic to the microorganisms compared to phenol and cresol isomers. researchgate.net For instance, only 40% of the initial this compound was degraded after 45 hours. researchgate.net The study determined kinetic parameters for the degradation, highlighting the compound's inhibitory effects at higher concentrations. Concentrations above 3.5 mM were found to be highly toxic to the microbial consortium. researchgate.net

Anaerobic Bioremediation:

Anaerobic degradation of this compound has also been observed. Studies have shown that under specific anaerobic conditions, such as in the presence of manganese (IV) as an electron acceptor, significant removal of this compound can be achieved. researchgate.net In one such study, a 90% removal of this compound (at an initial concentration of 150 mg/L) was observed in less than 15 days. researchgate.net While the specific pathways for this compound are not fully elucidated, research on its isomer, p-ethylphenol, provides a model. The denitrifying bacterium "Aromatoleum aromaticum" strain EbN1 degrades p-ethylphenol anaerobically via a pathway involving initial hydroxylation, dehydrogenation, carboxylation, and thiolytic cleavage, ultimately funneling the product into the benzoyl-CoA pathway. nih.govresearchgate.netasm.org

Several factors influence the efficiency of bioremediation, including the concentration of the contaminant, the availability of essential nutrients (like nitrogen and phosphorus), temperature, and pH. microbenotes.com Higher temperatures, typically between 30°C and 40°C, can enhance the rate of bioremediation. microbenotes.com

Interactive Table: Research Findings on Bioremediation of this compound

Condition Microorganism(s) Key Findings Degradation Efficiency Reference(s)
AerobicMixed CultureMetabolized as sole carbon source. High concentrations (>3.5 mM) were toxic.40% degradation in 45 hours. researchgate.net
AnaerobicUnspecified (Manganese-reducing)Biodegradation occurred with Mn(IV) as the electron acceptor.>90% removal in <15 days. researchgate.net
Anaerobic"Aromatoleum aromaticum" strain EbN1Utilized p-ethylphenol (isomer) via a proposed multi-step pathway.Pathway elucidated for isomer. nih.govresearchgate.netasm.org

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). scielo.brmdpi.com These methods are particularly effective for degrading recalcitrant compounds like this compound.

Photocatalytic Degradation:

Photocatalytic oxidation, often using titanium dioxide (TiO₂) as a catalyst under UV irradiation, is a prominent AOP. mdpi.com Studies on the degradation of ethylbenzene, a related compound, have shown that this compound is formed as an intermediate, indicating that the process can subsequently degrade it. epa.gov Research on 4-ethylphenol (B45693) demonstrated that photocatalytic degradation using TiO₂ is effective, although the presence of certain ions like chloride can inhibit the reaction rate. acs.orgnih.gov For example, the initial degradation rate of 4-ethylphenol was ~330 μmol L⁻¹·h⁻¹ in low salinity and decreased to ~205 μmol L⁻¹·h⁻¹ in high salinity. acs.orgresearcher.life The efficiency of photocatalysis is influenced by factors such as catalyst particle size, temperature, and pH. mdpi.comresearchgate.net

Fenton and Photo-Fenton Reactions:

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce powerful hydroxyl radicals. taylorandfrancis.comusptechnologies.com This method is known for its rapid degradation of phenolic compounds. nih.gov The reaction is typically carried out under acidic conditions (pH 3-5) and at ambient temperatures (20-40°C). usptechnologies.com Research on ethylbenzene degradation using a modified Fenton reaction identified this compound as a transformation product. researchgate.net The efficiency of the Fenton process can be enhanced with UV light (photo-Fenton), which facilitates the regeneration of Fe²⁺ ions, thereby sustaining the catalytic cycle. researchgate.net

Ozonation:

Ozonation (O₃) is another effective AOP for treating phenolic contaminants. nih.gov Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, especially at higher pH. researchgate.net Studies on the ozonation of 4-ethylphenol have been conducted to identify the resulting byproducts, confirming the reactivity of ozone towards ethylphenols. nih.gov Combining ozone with H₂O₂ or UV light can further increase the generation of hydroxyl radicals and enhance degradation efficiency. nih.goviwaponline.com When comparing various AOPs for phenol degradation, single ozonation was found to be a cost-effective option, while the Fenton reagent demonstrated the fastest degradation rate. nih.gov

Interactive Table: Comparison of Advanced Oxidation Processes for Phenolic Compound Degradation

AOP Method Reagents/Conditions Mechanism Key Research Findings Reference(s)
Photocatalysis TiO₂ catalyst, UV lightGeneration of •OH radicals on the catalyst surface.This compound is an intermediate in ethylbenzene degradation. Process is effective for 4-ethylphenol, but can be inhibited by chloride ions. epa.govacs.orgnih.gov
Fenton Reaction Fe²⁺, H₂O₂, acidic pHCatalytic decomposition of H₂O₂ by Fe²⁺ to form •OH radicals.One of the fastest AOPs for phenol degradation. This compound is a product of ethylbenzene degradation via this process. taylorandfrancis.comnih.govresearchgate.net
Photo-Fenton Fe²⁺, H₂O₂, UV lightFenton reaction enhanced by UV light, which promotes Fe²⁺ regeneration.Increases efficiency over the standard Fenton process. researchgate.net
Ozonation O₃Direct reaction with pollutant and/or decomposition to •OH radicals.Cost-effective method. Effective for degrading 4-ethylphenol. nih.govnih.gov
O₃/H₂O₂/UV O₃, H₂O₂, UV lightCombination enhances the production of highly reactive •OH radicals.Generally increases the rate and efficiency of degradation compared to single processes. nih.goviwaponline.com

Conclusion and Future Perspectives on 2 Ethylphenol Research

Synthesis and Catalysis Innovations

The synthesis of 2-ethylphenol (B104991) is a cornerstone of its industrial utility, with ongoing research aimed at developing more selective and sustainable catalytic methods.

Traditionally, this compound is produced through the ethylation of phenol (B47542) with ethylene (B1197577) or ethanol (B145695) in the presence of catalysts like aluminum phenolate (B1203915). wikipedia.org However, recent research has explored a variety of catalytic systems to improve efficiency and selectivity. For instance, a systematic study on the ethylation of phenol with ethanol over a Cu1−xCoxFe2O4 ferrospinel system revealed that compositions containing both copper and cobalt are more efficient than the individual components, with the x=0.5 composition showing the highest catalytic performance. researchgate.net This process yields this compound as the major product, although its selectivity can decrease with increasing temperature and cobalt content. researchgate.net

Another avenue of innovation lies in the use of different alkylating agents and catalyst supports. The ethylation of phenol with diethyl carbonate (DEC) over TiO2/SiO2 catalysts has been investigated. researchgate.net The Lewis acid sites on these catalysts contribute to their high activity, and increasing the TiO2 loading enhances the conversion of phenol and the selectivity towards 2,6-diethylphenol, a related compound. researchgate.net

Furthermore, the hydrodeoxygenation (HDO) of bio-oil, a renewable feedstock, presents a potential route for producing phenolic compounds like this compound. researchgate.net Research into the mechanism of this compound HDO over MoS2-based catalysts is shedding light on how to optimize this process for the production of valuable chemicals from biomass. researchgate.net

Advancements in Analytical Characterization

The accurate detection and quantification of this compound in various matrices are crucial for quality control, environmental monitoring, and understanding its role in different systems. Advancements in analytical techniques have significantly improved the ability to characterize this compound.

Gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GC×GC) are major techniques used for the chemical characterization of complex mixtures like pyrolysis bio-oils, where this compound is often a component. acs.org These methods are frequently coupled with mass spectrometry (MS) for definitive identification. acs.orgchemsrc.com For instance, a sensitive GC/MS method has been developed for the simultaneous determination of urinary phenol and metabolites of toluene (B28343) and ethylbenzene (B125841), including ethylphenols. chemsrc.com

Sample preparation techniques are also evolving to enhance the efficiency of analysis. Methods like solid phase extraction (SPE) and solid phase microextraction (SPME) are employed to pre-concentrate analytes from complex samples. acs.orgresearchgate.net A study introduced the use of monoethylene glycol for extracting phenol and alkyl phenols from organic matrices, followed by analysis using multidimensional gas chromatography-mass spectrometry. researchgate.net

Untargeted ultrahigh-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) metabolomics is another powerful tool for identifying compounds like this compound in complex biological samples, such as honey. frontiersin.org

Deeper Understanding of Biological and Environmental Roles

Research into the biological and environmental roles of this compound is expanding, revealing its presence in natural products and its potential as a biomarker, while also highlighting the need to monitor its environmental impact.

This compound has been identified as a component of certain natural products. For example, it has been found in arabica coffee, suggesting it could serve as a potential biomarker for coffee consumption. hmdb.ca It is also reported as an aroma compound in wine and has been detected in heather honey. frontiersin.org

From an environmental perspective, this compound can be a byproduct of industrial activities and the microbial degradation of pesticides. solubilityofthings.com Its presence in the environment requires monitoring due to potential ecological risks. solubilityofthings.com Studies on the hydrodeoxygenation of bio-oil have shown that the concentration of this compound can increase under certain conditions, which is relevant for understanding the environmental fate of bio-oil components. acs.org

Emerging Applications and Industrial Relevance

This compound is a versatile intermediate with established and emerging applications across various industries. chemimpex.com Its unique chemical structure makes it a valuable building block in the synthesis of more complex molecules. solubilityofthings.com

Established applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes. solubilityofthings.comchemimpex.com It also serves as an antioxidant in the manufacturing of plastics and rubber and is used in the formulation of biocides and pesticides. chemimpex.com In the fragrance and flavor industry, this compound is utilized for its pleasant aromatic properties. chemimpex.com

Emerging research points to new potential applications. For example, its role as a model compound in studies of bio-oil upgrading highlights its relevance in the development of renewable fuels and chemicals. researchgate.netresearchgate.net The selective production of 4-ethylphenol (B45693) from lignin, a waste product of the paper industry, demonstrates a promising avenue for valorizing biomass into valuable chemicals. mdpi.com

Unexplored Research Avenues and Challenges

Despite the progress in this compound research, several areas remain underexplored, presenting both challenges and opportunities for future investigation.

One of the primary challenges is the development of highly selective and cost-effective catalysts for its synthesis. While progress has been made, achieving 100% selectivity to this compound, particularly from complex feedstocks like bio-oil, remains a significant hurdle. researchgate.netacs.org Catalyst deactivation due to coking or poisoning is another challenge that needs to be addressed for long-term industrial viability. rsc.org

The complete elucidation of the biological pathways involving this compound and its long-term environmental effects requires further investigation. While its presence in some natural products is known, its precise biological functions are not fully understood. frontiersin.orghmdb.ca More comprehensive studies are needed to assess its ecotoxicity and biodegradability. ontosight.ai

Furthermore, exploring novel applications for this compound and its derivatives is a promising research direction. This could include the development of new polymers, functional materials, or bioactive compounds with unique properties. The use of this compound as a platform chemical for the synthesis of a wider range of value-added products is an area ripe for exploration.

Finally, the development of more efficient and integrated biorefinery concepts, where this compound is produced alongside other valuable chemicals from renewable resources, represents a key challenge and a significant opportunity for a more sustainable chemical industry. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Ethylphenol, and how can structural purity be validated?

  • Methodological Answer : this compound can be synthesized via alkylation of phenol with ethanol or ethyl halides using acid catalysts (e.g., H₂SO₄ or zeolites). Post-synthesis purification involves distillation or recrystallization. Structural validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify ethyl substituent positions on the aromatic ring. Infrared (IR) spectroscopy can verify phenolic O-H stretching (~3200–3600 cm⁻¹) .

Q. How do the physicochemical properties of this compound influence its reactivity in aqueous systems?

  • Methodological Answer : The pKa of this compound (~10.20) indicates weaker acidity compared to phenol (pKa ~9.95), reducing its dissociation in water. This property affects solubility (slightly soluble in water) and partitioning behavior in biphasic systems. Researchers should use pH-dependent solubility assays and HPLC-UV to quantify partitioning coefficients. The ethyl group’s electron-donating effect stabilizes the aromatic ring, influencing electrophilic substitution patterns .

Q. What analytical techniques are optimal for quantifying trace this compound in complex matrices (e.g., environmental samples)?

  • Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is effective for isolating and quantifying this compound in low-concentration matrices. For biological samples (e.g., coffee biomarkers), liquid-liquid extraction (LLE) followed by LC-MS/MS provides high sensitivity. Calibration curves must account for matrix effects, validated via spike-recovery experiments .

Advanced Research Questions

Q. How does the adsorption mode of this compound on CoMo/Al₂O₃ catalysts differ from phenol, and what mechanistic insights does this provide for hydrodeoxygenation (HDO)?

  • Methodological Answer : In situ IR spectroscopy reveals that this compound adsorbs non-dissociatively on CoMo/Al₂O₃ sulfide phases, unlike phenol, which dissociates into phenolate ions. This is attributed to steric hindrance from the ethyl group and reduced acidity. Density functional theory (DFT) simulations confirm weaker adsorption energies (~-20 kJ/mol vs. -30 kJ/mol for phenol), favoring direct deoxygenation (DDO) over hydrogenation (HYD) pathways. Researchers should correlate adsorption modes with product selectivity (e.g., ethylbenzene vs. cyclohexanol) in HDO reactions .

Q. What experimental and computational strategies resolve contradictions in catalytic deactivation data during this compound upgrading?

  • Methodological Answer : Discrepancies between experimental catalyst deactivation rates (e.g., sulfur leaching vs. coke formation) can be addressed via temperature-programmed oxidation (TPO) to quantify coke deposits and X-ray photoelectron spectroscopy (XPS) to monitor sulfur loss. Microkinetic modeling integrates DFT-derived activation barriers to predict deactivation pathways under varying H₂ partial pressures. For example, high H₂ suppresses coking but accelerates sulfur removal, requiring a balance in reactor conditions .

Q. How does the ethyl substituent in this compound alter its interaction with biological systems compared to unsubstituted phenols?

  • Methodological Answer : The ethyl group enhances lipophilicity, increasing membrane permeability. In vitro assays (e.g., Caco-2 cell monolayers) quantify permeability coefficients, while molecular docking predicts binding affinities to enzymes like cytochrome P450. Contrast with phenol shows this compound’s reduced reactivity in phase II metabolism (e.g., glucuronidation), validated via LC-MS-based metabolomics .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to distinguish steric vs. electronic effects of the ethyl group in this compound’s reactivity?

  • Methodological Answer :

Comparative studies : Synthesize analogs (e.g., 2-methylphenol, 4-ethylphenol) to isolate substituent position and size effects.

Kinetic isotope effects (KIE) : Use deuterated ethyl groups to assess steric contributions in reaction rates.

DFT calculations : Compare charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO/LUMO) to quantify electronic effects.
Example: In HDO reactions, this compound’s lower conversion vs. 4-ethylphenol highlights steric hindrance as a dominant factor .

Q. What statistical approaches are recommended for validating reproducibility in this compound catalytic studies?

  • Methodological Answer : Use analysis of variance (ANOVA) for triplicate reactor runs to assess intra- and inter-batch variability. Principal component analysis (PCA) identifies outliers in spectroscopic datasets (e.g., IR peak intensities). For time-resolved deactivation data, Weibull distribution models predict catalyst lifetime under accelerated aging conditions .

Tables for Key Data

Property This compound Phenol Source
pKa10.209.95
Adsorption Energy (DFT, kJ/mol)-20 (non-dissociative)-30 (dissociative)
Solubility in Water (g/L)4.383

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.